N-(4-chlorophenyl)pentanamide
Description
N-(4-Chlorophenyl)pentanamide is an amide derivative featuring a pentanamide backbone substituted with a 4-chlorophenyl group. The chlorophenyl moiety is known to enhance lipophilicity and metabolic stability, which can influence drug-likeness and bioavailability .
Properties
CAS No. |
65113-27-1 |
|---|---|
Molecular Formula |
C11H14ClNO |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
N-(4-chlorophenyl)pentanamide |
InChI |
InChI=1S/C11H14ClNO/c1-2-3-4-11(14)13-10-7-5-9(12)6-8-10/h5-8H,2-4H2,1H3,(H,13,14) |
InChI Key |
MUADHDZHNZIBBP-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=C(C=C1)Cl |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)Cl |
Other CAS No. |
65113-27-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Methoxyphenyl)Pentanamide
This compound, a simplified derivative of albendazole, shares structural similarity with N-(4-chlorophenyl)pentanamide, differing only in the substitution of the methoxy group (-OCH₃) instead of chlorine (-Cl) at the phenyl para position. Key comparisons include:
Chlorophenyl-Containing Amides
N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (10) :
- Activity : Hydroxamic acid derivative with antioxidant properties.
- Key Difference : The hydroxypropanamide chain and cyclohexyl group may reduce BBB penetration compared to pentanamide derivatives.
- 5-{1-[(4-Chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]pentanamide (C260-1436) : Structure: Combines pentanamide with a tetrahydroquinazolinone and dimethoxyphenyl group. Application: Used in pharmacological screening for kinase inhibition. Comparison: The extended structure enhances target specificity but reduces metabolic stability compared to simpler chlorophenyl amides.
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide :
- Property : Acetamide derivative with trifluoromethyl and chloro substituents.
- Key Insight : The trifluoromethyl group increases electronegativity and resistance to oxidative metabolism, suggesting that this compound’s longer alkyl chain may improve half-life.
Pharmacological and Physicochemical Insights
- Metabolic Stability : Chlorophenyl groups are less prone to phase I metabolism than methoxy groups, which undergo demethylation .
- Target Selectivity : Chlorine’s steric and electronic effects may improve binding to parasitic tubulin (cf. albendazole’s mechanism) or kinase targets .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
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